molecular formula C11H14O2 B1309595 2-[(2,5-Dimethylphenoxy)methyl]oxirane CAS No. 4287-29-0

2-[(2,5-Dimethylphenoxy)methyl]oxirane

Cat. No. B1309595
CAS RN: 4287-29-0
M. Wt: 178.23 g/mol
InChI Key: PGSFTJDYQSZEKZ-UHFFFAOYSA-N
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Description

The compound "2-[(2,5-Dimethylphenoxy)methyl]oxirane" is a type of oxirane, which is an epoxide characterized by a three-membered cyclic ether structure. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis for various chemical transformations, including ring-opening reactions and polymerizations .

Synthesis Analysis

The synthesis of oxirane derivatives can involve various strategies, including the reaction of alcohols with reagents that generate the epoxide functionality. For instance, the synthesis of a related oxirane compound, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, was achieved through the nucleophilic substitution reaction of epichlorohydrin with a perfluorinated alcohol . This method could potentially be adapted for the synthesis of "this compound" by using an appropriate dimethylphenol derivative as the nucleophile.

Molecular Structure Analysis

Oxiranes have a three-membered ring structure that is highly strained, which contributes to their reactivity. The molecular structure of oxirane derivatives can be characterized using spectroscopic methods such as NMR and IR spectroscopy . The presence of substituents on the oxirane ring, such as the dimethylphenoxy group, can influence the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy, providing insights into the electronic environment of the molecule.

Chemical Reactions Analysis

Oxiranes are versatile intermediates that can undergo a variety of chemical reactions. For example, the acidic hydrolysis of a cage-like phosphorane derivative led to the formation of an oxirane derivative with high stereoselectivity . Similarly, oxiranes can react with amines through regioselective ring-opening, as demonstrated by the use of (S)-2-[(R)-fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for amines . These reactions highlight the potential of oxiranes to participate in stereoselective transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxiranes are influenced by their substituents. For instance, the presence of aromatic groups can lead to intramolecular charge transfer interactions, as seen in the polymerization of a disubstituted oxirane that resulted in a polymer with a stiff conformation due to hetero π-stacked structures . The reactivity of oxiranes can also be explored through their oxidation reactions, where powerful oxidants like dioxiranes can selectively oxidize certain moieties within the molecule . Additionally, the electron-transfer reactions of oxiranes can be mediated by ions such as iodide, leading to the formation of various products .

Scientific Research Applications

Molecular Interactions and Supramolecular Structures

The research on derivatives of 2-[(2,5-Dimethylphenoxy)methyl]oxirane has shown their importance in understanding molecular interactions and the formation of supramolecular structures. For instance, a study on 3-(2,4-dimethylphenyloxymethyl)-3,4-dihydroisocoumarin, prepared via the alkylation of o-lithio N-methyl benzamide with a similar compound, highlighted the significance of π–π interactions, C–H...O, and C–H...π hydrogen bonds in forming supramolecular structures. This compound, crystallizing in the orthorhombic space group, demonstrated the role of molecular interactions in defining the conformation and assembly of complex structures (Goswami et al., 2007).

Polymer Chemistry and Material Science

Another field where derivatives of this compound have found application is in polymer chemistry and material science. A study on the ring-opening polymerization of a 2,3-disubstituted oxirane led to the creation of a polyether with a unique carbonyl–aromatic π-stacked structure. This structure resulted from intramolecular charge transfer interactions between side-chain carbonyl and aromatic groups of the polymer, demonstrating the potential of oxirane derivatives in developing new polymeric materials with distinct physical properties (Merlani et al., 2015).

Chemical Synthesis and Reaction Mechanisms

The reactivity of oxirane derivatives, including those related to this compound, has been a subject of interest in the context of chemical synthesis and understanding reaction mechanisms. The study on the reaction of oxiranes with carbon disulfide under high pressure provided insights into the formation of 1,3-dithiolane-2-thiones and oxathiolane-thiones, offering a glimpse into the versatility of oxirane compounds in synthetic chemistry and the influence of pressure on their reactivity (Taguchi et al., 1988).

Environmental Chemistry and Atmospheric Studies

Oxirane derivatives have also been studied in the context of environmental chemistry and atmospheric reactions. An experimental study on the OH-initiated oxidation of m-xylene, which identified products including epoxy carbonyls related to this compound, shed light on the oxidation mechanisms of aromatic compounds in the atmosphere and their contribution to air pollution and secondary organic aerosol formation (Zhao et al., 2005).

properties

IUPAC Name

2-[(2,5-dimethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-4-9(2)11(5-8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSFTJDYQSZEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407011
Record name 2-[(2,5-dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4287-29-0
Record name 2-[(2,5-dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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